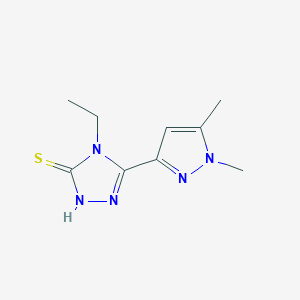![molecular formula C9H9N5O B508116 N-[3-(1H-tetrazol-1-yl)phenyl]acetamide CAS No. 148866-34-6](/img/structure/B508116.png)
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an acetamide moiety
Wissenschaftliche Forschungsanwendungen
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
The compound interacts with its target, XO, by forming a hydrogen bond with the Asn768 residue of XO . The tetrazole moiety at the 3’-position of the phenyl serves as an H-bond acceptor . This interaction results in the inhibition of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway. By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in uric acid levels, which is beneficial in conditions such as gout where uric acid accumulation occurs .
Pharmacokinetics
They often serve as metabolically stable substitutes for carboxylic acid functional groups . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of uric acid production due to XO inhibition . This can lead to a decrease in the symptoms associated with conditions caused by uric acid accumulation, such as gout .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in electroplating applications, the compound has been used as a leveling agent to fill copper micro-holes . The study showed that the compound’s efficacy in this application could be influenced by factors such as the presence of other additives in the electroplating solution . .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has been found to interact with xanthine oxidase (XO), a key enzyme involved in purine metabolism . The compound acts as an inhibitor of XO, thereby affecting the production of uric acid, a byproduct of purine metabolism .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on XO. By inhibiting XO, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with XO. It binds to the enzyme, inhibiting its activity and thereby affecting the production of uric acid . This interaction involves the formation of a hydrogen bond between the compound and the Asn768 residue of XO .
Metabolic Pathways
This compound is involved in the purine metabolism pathway through its interaction with XO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent acetamide formation. One common method involves the [3+2] cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reaction and automated systems for the acylation step to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like nitric acid for nitration or halogens for halogenation reactions
Major Products
Oxidation: Nitro derivatives of the tetrazole ring.
Reduction: Amine derivatives of the tetrazole ring.
Substitution: Halogenated or nitrated phenyl derivatives
Vergleich Mit ähnlichen Verbindungen
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be compared with other tetrazole-containing compounds:
N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide: Similar structure but with a mercapto group, which may impart different chemical reactivity and biological activity.
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Contains an isonicotinamide moiety, which may enhance its enzyme inhibitory activity.
1-(3-Acetamidophenyl)-5-mercapto-1H-tetrazole: Another similar compound with a mercapto group, used in different applications.
Eigenschaften
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
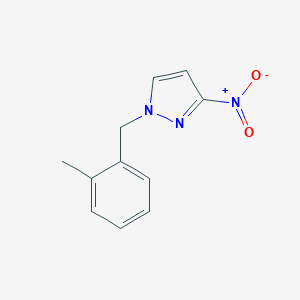
![5-[(2,3-dichlorophenoxy)methyl]-2-furoic acid](/img/structure/B508036.png)
![Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508038.png)
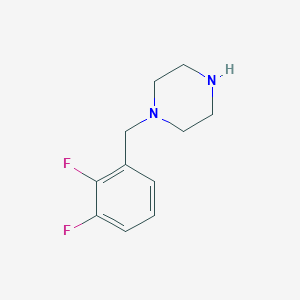
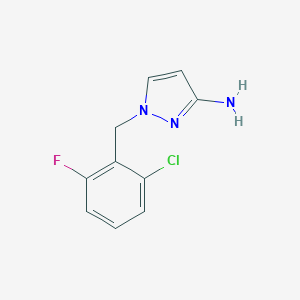
![3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B508041.png)
![Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B508042.png)
![5-[(2-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508043.png)
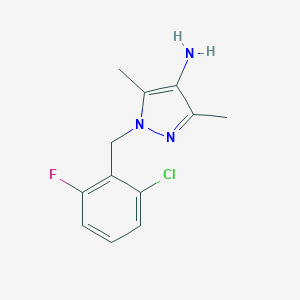
![4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B508045.png)
![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508051.png)
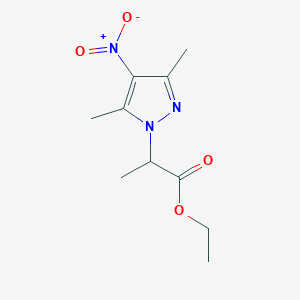
![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508061.png)
